N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride

Catalog No.
S12550780
CAS No.
M.F
C9H15ClN2O2S
M. Wt
250.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydro...

Product Name

N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride

IUPAC Name

N-[4-(1-aminoethyl)phenyl]methanesulfonamide;hydrochloride

Molecular Formula

C9H15ClN2O2S

Molecular Weight

250.75 g/mol

InChI

InChI=1S/C9H14N2O2S.ClH/c1-7(10)8-3-5-9(6-4-8)11-14(2,12)13;/h3-7,11H,10H2,1-2H3;1H

InChI Key

WXRQCKCKZIDENR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)NS(=O)(=O)C)N.Cl

N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride is a chemical compound with the molecular formula C9H15ClN2O2S and a molecular weight of 250.75 g/mol. This compound features a methanesulfonamide group attached to a phenyl ring that has an aminoethyl substituent. Its IUPAC name is N-[4-(1-aminoethyl)phenyl]methanesulfonamide; hydrochloride, indicating that it is a hydrochloride salt of the parent amine. The compound is characterized by its unique structure, which contributes to its reactivity and biological activity in various applications, particularly in medicinal chemistry and biochemical research .

The primary reaction involved in the synthesis of N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride is the nucleophilic substitution of methanesulfonyl chloride by 4-(1-aminoethyl)aniline. This reaction typically occurs in the presence of a base such as triethylamine and is conducted in an organic solvent like dichloromethane at low temperatures to optimize yield and purity. The resulting product can be purified through recrystallization or chromatography techniques.

The general reaction can be represented as follows:

4 1 aminoethyl aniline+methanesulfonyl chlorideN 4 1 aminoethyl phenyl methanesulfonamide+HCl\text{4 1 aminoethyl aniline}+\text{methanesulfonyl chloride}\rightarrow \text{N 4 1 aminoethyl phenyl methanesulfonamide}+\text{HCl}

N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride exhibits significant biological activity, particularly in the context of enzyme inhibition and protein interactions. It has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, which may alter their function and affect various signaling pathways within biological systems.

Research indicates that this compound may inhibit certain enzymes by occupying their active sites or allosteric sites, leading to changes in cellular processes that can have therapeutic implications.

The synthesis methods for N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride can be categorized into laboratory-scale and industrial-scale approaches:

  • Laboratory-Scale Synthesis: This typically involves the reaction of 4-(1-aminoethyl)aniline with methanesulfonyl chloride under controlled conditions using solvents like dichloromethane and bases such as triethylamine.
  • Industrial Production: In an industrial context, large-scale batch reactions are employed, utilizing automated reactors with precise control over reaction parameters (temperature, pressure, pH) to maximize yield and purity. The final product is often obtained through crystallization and drying processes.

N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride has diverse applications across various fields:

  • Chemistry: It serves as a reagent in organic synthesis for preparing various derivatives and intermediates.
  • Biology: The compound is utilized in biochemical assays to study enzyme inhibition and protein interactions.
  • Medicine: Investigated for potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
  • Industry: Used in developing new materials and chemical processes.

Interaction studies involving N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride focus on its binding affinity to various biological targets. These studies help elucidate the compound's mechanism of action and its potential therapeutic applications. By examining how this compound interacts with specific enzymes or receptors, researchers can better understand its role in modulating biological pathways and its efficacy as a therapeutic agent.

Several compounds share structural similarities with N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride. These include:

  • N-[4-(1-aminoethyl)phenyl]methanesulfonamide dihydrochloride
  • N-[4-(1-aminoethyl)phenyl]methanesulfonamide sulfate
  • N-[4-(1-aminoethyl)phenyl]methanesulfonamide phosphate

Uniqueness

N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride is distinguished from these similar compounds by its specific chemical structure, which influences its reactivity, solubility, stability, and interaction profiles with biological targets. This uniqueness makes it particularly valuable for specific research applications where other compounds may not exhibit the same level of efficacy or specificity.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

250.0542766 g/mol

Monoisotopic Mass

250.0542766 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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